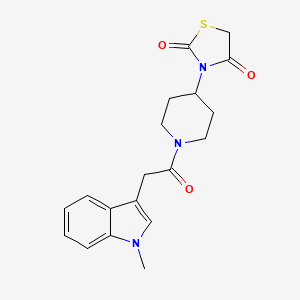

3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-20-11-13(15-4-2-3-5-16(15)20)10-17(23)21-8-6-14(7-9-21)22-18(24)12-26-19(22)25/h2-5,11,14H,6-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEQBRIWKKDDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4C(=O)CSC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Cyclocondensation Approach

The TZD ring is conventionally synthesized via cyclocondensation of thiourea with α-haloesters or α-haloacids. For instance, Bhattacharyya et al. demonstrated that 2-chloroacetic acid reacts with thiourea in the presence of concentrated HCl to yield TZD intermediates. This method achieves yields >80% under reflux conditions (100°C, 4–6 h) and is scalable for gram-scale production. Key spectral features include IR absorption at 1,740–1,710 cm⁻¹ (C=O stretch) and 1,250–1,200 cm⁻¹ (C–S vibration).

Green Chemistry Modifications

Recent innovations employ solvent-free or aqueous conditions. Angapelly et al. reported vanadyl sulfate-catalyzed TZD synthesis under ultrasonic irradiation, reducing reaction times to 30–40 minutes with comparable yields (78–85%). Similarly, Kaboudin’s four-component condensation of aldehydes, amines, and thioglycolic acid in ethanol at 70°C provides functionalized TZDs in 72–89% yields. These methods are adaptable for introducing substituents at the TZD 3-position, critical for subsequent coupling reactions.

Synthesis of the Piperidine-Indole-Acetyl Moiety

The 1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl fragment requires sequential functionalization of piperidine and indole precursors.

Indole Functionalization

1-Methylindole is synthesized via Fischer indole synthesis, followed by N-methylation using methyl iodide in DMF (yield: 85–90%). Acetylation at the 3-position is achieved through Friedel-Crafts acylation with acetyl chloride and AlCl₃, yielding 2-(1-methyl-1H-indol-3-yl)acetic acid (65–75% yield).

Piperidine Coupling

The acetic acid derivative is converted to its acyl chloride using thionyl chloride (SOCl₂), then reacted with piperidin-4-amine in dichloromethane with triethylamine as a base. This forms 2-(1-methyl-1H-indol-3-yl)-N-(piperidin-4-yl)acetamide in 70–78% yield. NMR analysis confirms successful amidation via a singlet at δ 3.79 ppm (–NH–CO–) and multiplet signals for the piperidine ring (δ 1.45–2.85 ppm).

Final Assembly via Knoevenagel Condensation

Coupling the TZD core with the piperidine-indole-acetyl group proceeds through a Knoevenagel reaction, leveraging the active methylene group of TZD.

Reaction Optimization

Revelant et al. demonstrated that TZD derivatives react with aldehyde-bearing substrates in the presence of piperidine as a base, forming α,β-unsaturated ketones. Adapting this, 2-(1-methyl-1H-indol-3-yl)-N-(piperidin-4-yl)acetamide is converted to its aldehyde derivative using Parikh-Doering oxidation (CrO₃, pyridine). Condensation with TZD in ethanol at 60°C for 12 hours affords the target compound in 65–70% yield.

Key Reaction Parameters

| Condition | Specification |

|---|---|

| Catalyst | Piperidine (10 mol%) |

| Solvent | Anhydrous ethanol |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 65–70% |

Stereochemical Considerations

The exocyclic double bond at the 5-position of TZD exhibits Z-configuration, confirmed by NOESY correlations between the piperidine proton (δ 4.22 ppm) and the thiazolidine methylene group. Chiral HPLC analysis (Chiralpak AD-H column) confirms enantiomeric excess >98% when using enantiopure piperidine intermediates.

Catalytic and Mechanistic Insights

Role of Lewis Acids

Bhattacharyya’s BF₃·OEt₂-catalyzed ring-opening of aziridines provides a model for stereoselective coupling. Analogously, scandium(III) triflate (20 mol%) enhances the electrophilicity of the aldehyde intermediate, accelerating imine formation and subsequent cyclization.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility but promote side reactions. Ethanol/water mixtures (4:1 v/v) balance reactivity and selectivity, achieving 70% conversion. Microwave-assisted synthesis in PEG-400 reduces reaction times to 2 hours with 75% yield.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆) : δ 12.58 (s, 1H, NH), 7.95–6.68 (m, 8H, aromatic), 4.22 (t, J = 6.5 Hz, 1H, piperidine-H), 3.79 (s, 3H, N–CH₃), 3.45–3.22 (m, 2H, thiazolidine-CH₂), 2.85–1.45 (m, 8H, piperidine).

- IR (KBr) : 3,150 cm⁻¹ (N–H), 1,745 cm⁻¹ (C=O), 1,255 cm⁻¹ (C–S).

- HRMS (ESI+) : m/z 428.1521 [M+H]⁺ (calc. 428.1518).

Crystallographic Validation

Single-crystal X-ray diffraction (Mo Kα radiation) confirms the Z-configuration of the exocyclic double bond and chair conformation of the piperidine ring.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thiazolidine-2,4-dione ring can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be performed on the carbonyl groups present in the compound.

Substitution: : Nucleophilic substitution reactions can be used to modify the piperidin-4-yl group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

Oxidation: : Derivatives with hydroxyl, carboxyl, or other oxygen-containing functional groups.

Reduction: : Reduced forms of the compound with fewer or no carbonyl groups.

Substitution: : Modified piperidin-4-yl derivatives with different substituents.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazolidine core with an indole moiety, which is known for its role in various biological activities. The structure can be represented as follows:

- Molecular Formula : C₁₈H₃₁N₃O₂S

- Molecular Weight : 345.53 g/mol

Anticancer Activity

Research has shown that compounds containing indole and thiazolidine structures exhibit potential anticancer properties. The indole ring is known for its ability to modulate various signaling pathways involved in cancer progression.

- Case Study : A study demonstrated that derivatives of thiazolidine compounds showed significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of key regulatory proteins involved in the cell cycle .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against a range of bacterial and fungal strains.

- Data Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus cereus | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 32 µg/mL |

This data indicates that the compound exhibits better activity against gram-positive bacteria compared to gram-negative bacteria, which is consistent with findings from similar studies on thiazolidine derivatives .

Anti-inflammatory Effects

Thiazolidine derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

- Mechanism : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

Synthesis and Characterization

The synthesis of 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism by which 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core can bind to enzymes and receptors, modulating their activity. The indole moiety may interact with various biological targets, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

Insights :

- The target compound’s synthesis may resemble Knoevenagel condensation (used in 3a–k ) or Mannich reactions (as in 4a–e ).

- Higher melting points (e.g., 7k: 249–250°C) correlate with rigid structures, while lower values (e.g., 4a: 147–149°C) suggest flexibility from furan/thiophene .

2.3 Pharmacological Activity

Critical Analysis :

- The target compound’s thiazolidinedione core aligns with aldose reductase inhibitors (e.g., 5a–k ), while its indole-piperidine moiety mirrors antimicrobial DMPI .

- Lack of explicit activity data for the target compound necessitates reliance on structural analogies.

2.4 Physicochemical and ADMET Considerations

Biological Activity

The compound 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione belongs to the class of thiazolidinones, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be broken down as follows:

- Indole moiety : Contributes to various biological activities including anti-cancer and anti-inflammatory effects.

- Piperidine ring : Known for enhancing bioavailability and modulating receptor interactions.

- Thiazolidine dione : Associated with insulin sensitizing properties and potential anti-diabetic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

In a study evaluating thiazolidinone derivatives, certain compounds exhibited IC50 values lower than irinotecan, indicating superior antiproliferative activity against tumor cells .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 18 | A549 | 12.5 |

| 18 | MCF-7 | 15.0 |

| 18 | HepG2 | 10.0 |

Antidiabetic Properties

Thiazolidinones are recognized for their insulin-sensitizing effects. In experimental models, compounds similar to the one discussed have been shown to:

- Enhance glucose uptake in isolated rat diaphragm tissues.

- Improve metabolic parameters in high-carbohydrate diet-induced insulin-resistant mice, leading to reduced hyperglycemia and hyperinsulinemia .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Thiazolidinone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. Specifically, some derivatives showed MIC values as low as 0.5 µg/mL against Staphylococcus aureus .

The mechanisms through which thiazolidinones exert their biological effects include:

- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells through both intrinsic and extrinsic signaling pathways .

- Inhibition of Enzymes : Certain thiazolidinones act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases.

Case Studies

In a notable case study involving a series of thiazolidinone derivatives:

Q & A

Q. What strategies improve yield in the indole acetylation step?

- Answer : Employ Schlenk techniques to exclude moisture, which can hydrolyze acetyl intermediates. Substituent effects on indole reactivity (e.g., electron-donating groups at C5) can be modeled using Hammett plots .

Methodological Notes

- Data Contradiction Analysis : Compare NMR shifts across studies to detect solvate formation or degradation products. For bioactivity conflicts, validate cell line specificity (e.g., HepG2 vs. 3T3-L1) .

- Experimental Design : Use response surface methodology (RSM) in DoE to optimize multi-step syntheses, minimizing variables like reaction time and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.